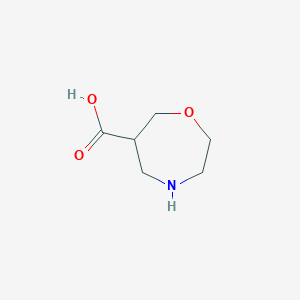

1,4-Oxazepane-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOHZXEGLCPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Oxazepane-6-carboxylic Acid: Synthesis, Properties, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 1,4-oxazepane-6-carboxylic acid, a saturated seven-membered heterocyclic scaffold of significant interest in contemporary drug discovery. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its relevance as a privileged structure in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this emerging molecular framework.

Introduction: The Emerging Importance of 1,4-Oxazepanes

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, represent a fascinating and underexplored area of chemical space. Positioned at the structural intersection of well-established pharmacophores like diazepanes, morpholines, and azepanes, they offer a unique three-dimensional geometry that can be exploited for novel molecular interactions with biological targets.[1][2] Despite their potential, the exploration of 1,4-oxazepanes has been hampered by a historical lack of robust and scalable synthetic methodologies.[1][2]

The incorporation of a carboxylic acid moiety at the 6-position of the 1,4-oxazepane ring introduces a key functional handle for further molecular elaboration, making 1,4-oxazepane-6-carboxylic acid a valuable building block for the synthesis of compound libraries. The inherent chirality and conformational flexibility of the seven-membered ring, combined with the ionizable nature of the carboxylic acid and the basicity of the secondary amine, create a rich platform for modulating physicochemical properties and biological activity.

Compounds bearing the 1,4-oxazepane scaffold have demonstrated a range of biological activities, including anticonvulsant and antifungal properties.[3] Furthermore, derivatives have been investigated as dopamine D4 receptor ligands for potential applications in treating schizophrenia and as monoamine reuptake inhibitors for depression and anxiety.[4][5]

Physicochemical Properties of 1,4-Oxazepane-6-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | PubChem[6] |

| Molecular Weight | 145.16 g/mol | PubChem[7] |

| CAS Number | 1909326-46-0 (for hydrochloride salt) | Sigma-Aldrich[8] |

| IUPAC Name | 1,4-oxazepane-6-carboxylic acid | |

| SMILES | C1COCC(CN1)C(=O)O | PubChem[6] |

| InChI | InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9) | PubChem[6] |

| Predicted XlogP | -3.3 | PubChem[6] |

| Predicted Topological Polar Surface Area (TPSA) | 58.6 Ų | PubChem[7] |

| Predicted pKa (most acidic) | 4.1 (carboxylic acid) | Predicted |

| Predicted pKa (most basic) | 8.5 (secondary amine) | Predicted |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

The low predicted XlogP value suggests that 1,4-oxazepane-6-carboxylic acid is a polar molecule with high aqueous solubility. The presence of both an acidic carboxylic acid and a basic secondary amine makes it a zwitterionic compound at physiological pH.

Spectroscopic Characterization

The structural features of 1,4-oxazepane-6-carboxylic acid give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the oxazepane ring, typically in the range of 2.5-4.5 ppm. The proton on the carbon bearing the carboxylic acid (H-6) would likely appear as a multiplet. The N-H proton of the secondary amine will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The acidic proton of the carboxylic acid will appear as a very broad singlet at a downfield chemical shift, typically >10 ppm.[9]

-

¹³C NMR: The carbon spectrum will show distinct signals for the five methylene carbons in the ring, with those adjacent to the heteroatoms (oxygen and nitrogen) appearing at a more downfield chemical shift. The carboxyl carbon is expected to resonate in the range of 170-180 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching absorption from the carboxylic acid will be present around 1700-1730 cm⁻¹.[9] The N-H stretching of the secondary amine will appear as a moderate absorption around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.0812. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 144.0666.[6]

Synthesis of 1,4-Oxazepane-6-carboxylic Acid

The synthesis of 1,4-oxazepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed for the construction of the 1,4-oxazepane core, which can be adapted for the synthesis of the 6-carboxylic acid derivative.

General Synthetic Strategies

Two primary approaches for the synthesis of the 1,4-oxazepane ring are:

-

Intramolecular Cyclization: This involves the formation of one of the bonds of the ring in the final step from a linear precursor.

-

Ring-Expansion Reactions: This less common approach involves the expansion of a smaller ring, such as a morpholine or piperazine derivative.

A plausible and adaptable synthetic approach involves the reductive amination of a suitable keto-ester followed by cyclization.

Caption: A generalized workflow for the synthesis of 1,4-Oxazepane-6-carboxylic acid.

Exemplary Synthetic Protocol

The following is a hypothetical, yet chemically sound, protocol for the synthesis of a protected form of 1,4-oxazepane-6-carboxylic acid, based on established methodologies for related heterocyclic systems.

Synthesis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid [10]

-

Step 1: Synthesis of tert-butyl (2-((2-hydroxyethyl)amino)-3-oxobutanoate)

-

To a solution of tert-butyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added 2-aminoethanol (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

-

Step 2: Reduction of the enamine

-

The crude product from Step 1 is dissolved in methanol.

-

Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to give the crude amino alcohol.

-

-

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

-

The crude amino alcohol from Step 2 is dissolved in anhydrous tetrahydrofuran (THF).

-

Triphenylphosphine (PPh₃) (1.2 eq) is added, and the solution is cooled to 0 °C.

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise.

-

The reaction is stirred at room temperature for 16-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate.

-

-

Step 4: Deprotection

-

The product from Step 3 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 1,4-oxazepane-6-carboxylic acid as the TFA salt.

-

Reactivity of 1,4-Oxazepane-6-carboxylic Acid

The bifunctional nature of 1,4-oxazepane-6-carboxylic acid allows for a wide range of chemical transformations at both the secondary amine and the carboxylic acid.

Caption: Key reaction pathways for 1,4-Oxazepane-6-carboxylic acid.

Reactions at the Secondary Amine

The secondary amine is a nucleophilic center and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce substituents on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactions at the Carboxylic Acid

The carboxylic acid can be transformed into a variety of other functional groups:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.

-

Amide Bond Formation: Reaction with an amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) to form amides. This is a crucial reaction for building larger molecules in drug discovery.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Medicinal Chemistry

The 1,4-oxazepane scaffold is considered a "bioisostere" of other cyclic amines and ethers, such as piperidine, piperazine, and morpholine. The introduction of the seven-membered ring can alter the conformational preferences of the molecule, potentially leading to improved binding to a biological target or enhanced pharmacokinetic properties.[11][12]

The carboxylic acid group at the 6-position serves as a versatile handle for several purposes:

-

Improving Solubility: The ionizable carboxylic acid can enhance the aqueous solubility of a drug candidate.

-

Introducing a Point of Attachment: The carboxylic acid can be used to attach the scaffold to other molecular fragments or to a larger molecule, such as a peptide or a protein.

-

Modulating Pharmacokinetics: The presence of the carboxylic acid can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Derivatives of the 1,4-oxazepane scaffold have been explored for a variety of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: As dopamine D4 receptor ligands and monoamine reuptake inhibitors.[4][5]

-

Inflammatory Diseases: Some 1,4-oxazepane-containing compounds have been investigated for inflammatory bowel disease and lupus nephritis.[13]

-

Infectious Diseases: Antifungal activity has been reported for some derivatives.[13]

Conclusion

1,4-Oxazepane-6-carboxylic acid is a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the versatile reactivity of its secondary amine and carboxylic acid functional groups, provides a rich platform for the design of novel therapeutics. While synthetic challenges have historically limited its widespread use, the development of more robust synthetic methodologies is opening new avenues for the exploration of this fascinating heterocyclic system. As our understanding of the chemical space of seven-membered rings grows, we anticipate that 1,4-oxazepane-6-carboxylic acid and its derivatives will play an increasingly important role in the development of the next generation of medicines.

References

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis. [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

-

1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3). PubChemLite. [Link]

- 1,4-oxazepane derivatives.

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

1,4-Oxazepane | C5H11NO | CID 21873275. PubChem. [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

-

1,4-Oxazepane-3-carboxylic acid | C6H11NO3 | CID 83479248. PubChem. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 6. PubChemLite - 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. 1,4-Oxazepane-3-carboxylic acid | C6H11NO3 | CID 83479248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-oxazepane-6-carboxylic acid hydrochloride | 1909326-46-0 [sigmaaldrich.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1269755-58-9|4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

synthesis of 1,4-Oxazepane-6-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazepane-6-carboxylic Acid

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] As a one-carbon homologue of the ubiquitous morpholine ring, it offers a unique three-dimensional structure that can be exploited to achieve novel pharmacological profiles.[2] Compounds incorporating the 1,4-oxazepane core have demonstrated a wide range of biological activities, including potential as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[1][3]

Specifically, 1,4-Oxazepane-6-carboxylic acid represents a key building block. The carboxylic acid functionality provides a crucial handle for further chemical modification, enabling its incorporation into larger, more complex molecules through amide bond formation or other derivatizations. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable scaffold, designed for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the synthetic challenges associated with medium-sized rings.

Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. For 1,4-Oxazepane-6-carboxylic acid, the seven-membered ring is the primary synthetic challenge.

The most logical disconnections are the C5-N4 and C7-O1 bonds, which simplifies the target molecule into a linear amino alcohol precursor. This precursor already contains the necessary heteroatoms in the correct sequence. This strategy points towards an intramolecular cyclization as the final key step. A particularly elegant approach involves starting from a chiral pool amino acid, such as homoserine, which inherently contains the required C4 backbone and the carboxylic acid precursor at the correct position.

Caption: Retrosynthetic analysis of 1,4-Oxazepane-6-carboxylic acid.

Synthetic Strategy 1: Solid-Phase Synthesis from Homoserine

This is arguably the most direct and sophisticated method reported for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids (a constitutional isomer of the target, but the principles are directly adaptable).[1][4][5] The use of a solid support simplifies purification by allowing for filtration-based removal of excess reagents and byproducts. The strategy leverages a readily available chiral starting material, homoserine, to control stereochemistry.

Causality and Experimental Rationale

-

Solid Support (Wang Resin): The Wang resin is an acid-labile support, ideal for anchoring the carboxylic acid of the homoserine starting material. This immobilization allows for the use of excess reagents in subsequent steps to drive reactions to completion, with purification being a simple wash-and-filter process.

-

Protecting Groups:

-

Fmoc (on Nitrogen): The fluorenylmethyloxycarbonyl group is base-labile, making it orthogonal to the acid-labile Wang resin linkage and the silyl ether.

-

TBDMS (on Hydroxyl): The tert-butyldimethylsilyl ether is robust but can be cleaved under acidic conditions, which is concurrent with cleavage from the resin. This prevents the hydroxyl group from interfering in earlier steps.

-

-

Cleavage and Cyclization Cocktail (TFA/Et₃SiH): This is the critical step. Trifluoroacetic acid (TFA) cleaves the molecule from the Wang resin and removes the TBDMS protecting group from the hydroxyl. Triethylsilane (Et₃SiH) acts as a reducing agent, facilitating an in-situ reductive amination between the secondary amine and the ketone (formed from the N-phenacyl group), which drives the formation of the seven-membered oxazepane ring.[1][4] The absence of the silane can lead to undesired side reactions like lactonization.[1]

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of 1,4-oxazepane carboxylic acids.

Detailed Protocol: Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative

This protocol is adapted from the literature for the synthesis of a closely related analog and serves as a validated template.[5]

-

Immobilization: Swell Wang resin in dichloromethane (DCM). In a separate flask, activate Fmoc-HSe(TBDMS)-OH (1.5 eq.) with DIC/DMAP and add it to the resin. Shake at room temperature for 16 hours. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly.

-

N-Sulfonylation: Swell the resin in DMF. Add 2-nitrobenzenesulfonyl chloride (3 eq.) and collidine (6 eq.). Shake for 2 hours. Wash the resin.

-

N-Alkylation: To the resin in DMF, add 2-bromoacetophenone (5 eq.) and DBU (5 eq.). Shake for 16 hours at room temperature. Wash the resin.

-

Cleavage and Cyclization: Suspend the dried resin in a cleavage cocktail of 95% TFA, 2.5% triethylsilane (Et₃SiH), and 2.5% water. Stir for 2 hours. Filter the resin and wash with TFA. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to yield the desired 1,4-oxazepane-5-carboxylic acid derivative.

| Step | Key Reagents | Purpose | Typical Outcome |

| Immobilization | Fmoc-HSe(TBDMS)-OH, Wang Resin, DIC/DMAP | Anchor starting material to solid support | High loading efficiency (>0.5 mmol/g) |

| N-Alkylation | 2-Bromoacetophenone, DBU | Introduce the side chain for cyclization | Complete conversion monitored by test cleavage |

| Cleavage/Cyclization | TFA, Et₃SiH | Cleave from resin and form the 7-membered ring | Yields a mixture of diastereomers[1][4] |

| Final Step | Catalytic Hydrogenation (Pd/C or PtO₂) | Reduce nitro group to aniline | Improves separability of diastereomers[1] |

Synthetic Strategy 2: Intramolecular Cyclization of Linear Precursors

A more classical and highly adaptable approach involves the synthesis of a linear precursor followed by an intramolecular ring-closing reaction. This method offers flexibility in introducing substituents on the nitrogen and the carbon backbone. A key intermediate for the 6-carboxylic acid target is a 1,4-oxazepan-6-one (a lactam), which can be synthesized via intramolecular amidation.[6]

Causality and Experimental Rationale

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen atom of a precursor like 2-(2-aminoethoxy)ethanol. It is stable to the oxidative conditions needed for the subsequent step but is easily removed with acid, allowing for late-stage diversification at the nitrogen.[6]

-

Oxidation: The primary alcohol of the N-Boc protected precursor must be oxidized to a carboxylic acid. A TEMPO-catalyzed oxidation with bleach is a mild and efficient method that avoids over-oxidation and is compatible with the Boc group.

-

Lactamization (Intramolecular Amidation): Forming the seven-membered lactam ring is often the most challenging step. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA are highly effective for forming amide bonds, even in challenging medium-sized ring systems, by activating the carboxylic acid.[6]

Experimental Workflow Diagram

Caption: Synthesis of a 1,4-oxazepan-6-one precursor via intramolecular cyclization.

Detailed Protocol: Synthesis of 4-Boc-1,4-oxazepan-6-one

This protocol is a validated method for preparing the key lactam intermediate.[6]

-

N-Boc Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.). Stir at room temperature for 18 hours. Remove dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.

-

Oxidation: Dissolve the N-Boc alcohol (1.0 eq.) in a mixture of acetonitrile, ethyl acetate, and a pH 6.7 phosphate buffer. Add TEMPO (0.05 eq.) and sodium chlorite (3.0 eq.). Slowly add a dilute solution of sodium hypochlorite (bleach, 0.05 eq.) over 1 hour while maintaining the temperature below 35°C. Quench the reaction with sodium sulfite solution. Acidify and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid intermediate.

-

Cyclization: Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere. Add DIPEA (3.0 eq.) and HATU (1.2 eq.). Stir at room temperature for 24 hours. Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-Boc-1,4-oxazepan-6-one.

The resulting lactam can be hydrolyzed under acidic or basic conditions to yield the target 1,4-Oxazepane-6-carboxylic acid (after N-deprotection if necessary).

Synthetic Strategy 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful, modern synthetic method for the formation of cyclic alkenes, including medium-sized rings.[7] The reaction is catalyzed by ruthenium complexes (e.g., Grubbs catalysts) and is known for its exceptional functional group tolerance.[7][8]

Causality and Experimental Rationale

-

Precursor Design: The key is to synthesize a linear diene precursor where the terminal olefins are positioned to close into the desired seven-membered ring. A suitable precursor would be an N-allyl, O-allyl derivative of a glycine or serine analog.

-

Catalyst Choice: Second or third-generation Grubbs or Hoveyda-Grubbs catalysts are typically used. They offer high activity and stability. The driving force for the reaction is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene gas, which is removed from the reaction mixture.[7]

-

Post-RCM Modification: The RCM reaction yields an unsaturated 1,4-oxazepine. To obtain the target saturated scaffold, a subsequent hydrogenation step (e.g., using H₂ gas with a Pd/C catalyst) is required to reduce the double bond.

Conceptual Workflow Diagram

Caption: Conceptual workflow for an RCM approach to the 1,4-oxazepane core.

Purification and Characterization

Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the structure and purity of the final 1,4-Oxazepane-6-carboxylic acid.

-

Purification:

-

Column Chromatography: The primary tool for purifying intermediates and final products.

-

Crystallization: Can be used to obtain highly pure material if the compound is a solid.

-

Preparative HPLC: Often required for purifying polar final products, especially those from solid-phase synthesis.

-

-

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): The most powerful tool for unambiguous structure elucidation. Complete assignment of all proton and carbon signals is necessary to confirm the formation of the seven-membered ring and the correct constitution.[1]

-

Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the product.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (broad O-H and C=O stretches).

-

Conclusion

The , a valuable scaffold for drug discovery, can be achieved through several strategic approaches.

-

Solid-Phase Synthesis from Homoserine offers an elegant and direct route to chiral products, benefiting from simplified purification, though it may present challenges in diastereomer separation.[1][4]

-

Intramolecular Cyclization of Linear Precursors is a highly flexible and classical method, allowing for broad substrate scope and scalability. The synthesis of a lactam intermediate is a particularly robust pathway.[6]

-

Ring-Closing Metathesis represents a modern and powerful alternative, valued for its functional group tolerance, though it requires the synthesis of a specific diene precursor and subsequent reduction steps.

The optimal choice of methodology will depend on the specific requirements of the research program, including the need for stereochemical control, the desired scale of the synthesis, and the availability of starting materials.[9][10] This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently undertake the synthesis of this important heterocyclic building block.

References

-

Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. ScienceDirect. Available at: [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

-

Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. Available at: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]

-

Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. Available at: [Link]

-

Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. PMC - NIH. Available at: [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Catenane Structures via Ring-Closing Metathesis. ACS Publications. Available at: [Link]

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ring Closing Metathesis [organic-chemistry.org]

- 8. Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

The Structural Elucidation of 1,4-Oxazepane-6-carboxylic acid: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Rigorous Structural Characterization

The 1,4-oxazepane ring is a seven-membered heterocyclic scaffold of significant interest in medicinal chemistry, appearing in compounds with a range of biological activities, including anticonvulsant and antifungal properties.[1][2] The incorporation of a carboxylic acid moiety at the 6-position introduces a critical functional group that can influence physicochemical properties, metabolic stability, and target binding. Furthermore, the chiral center at C6 necessitates a thorough investigation of its stereochemistry, as enantiomers can exhibit vastly different pharmacological profiles.[3]

This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of 1,4-oxazepane-6-carboxylic acid. As a Senior Application Scientist, the narrative that follows is designed to move beyond a simple listing of techniques. Instead, it focuses on the causality behind experimental choices, building a self-validating system of protocols to ensure the generation of unambiguous and trustworthy data. We will proceed through a logical workflow, from initial confirmation of molecular identity to the fine details of stereochemical assignment.

Foundational Analysis: Confirming Molecular Identity and Functional Groups

The initial phase of any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR experiments, it is imperative to confirm that the correct molecule has been synthesized. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For 1,4-oxazepane-6-carboxylic acid (C6H11NO3), the expected monoisotopic mass is 145.0739 g/mol .[4]

Trustworthiness: An observed mass that is within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the molecular formula. Electrospray ionization (ESI) is a suitable technique for this polar molecule, and we would expect to observe the protonated molecule [M+H]+ at m/z 146.0812.[4]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 0.1-1.0 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]+ ion (e.g., m/z 100-300).

-

Analysis: Compare the measured accurate mass of the most abundant ion with the theoretical mass calculated for C6H12NO3+ (the protonated form). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,4-oxazepane-6-carboxylic acid, we can anticipate several characteristic absorption bands.

Trustworthiness: The presence of these key stretches provides a qualitative confirmation of the molecular structure. The O-H stretch of a carboxylic acid is typically very broad and easily identifiable.[5]

| Functional Group | Expected Absorption (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Strong hydrogen bonding between carboxylic acid dimers results in a characteristically broad absorption.[5] |

| N-H (Amine) | 3400-3250 (medium) | Stretching vibration of the secondary amine within the oxazepane ring. |

| C-H (Aliphatic) | 3000-2850 (strong) | Stretching vibrations of the methylene groups in the ring. |

| C=O (Carboxylic Acid) | 1760-1710 (strong) | The carbonyl stretch is a strong, sharp peak. Its position can indicate the extent of hydrogen bonding (dimeric forms absorb around 1710 cm⁻¹).[5] |

| C-O-C (Ether) | 1150-1085 (strong) | Asymmetric stretching of the ether linkage within the oxazepane ring. |

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Predicting the NMR Landscape

Based on the proposed structure and data from similar heterocyclic compounds, we can predict the expected NMR spectra.[6][7][8][9]

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of 10-13 ppm.[10] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

-

Ring Protons: The protons on the seven-membered ring will appear in the range of approximately 2.5-4.5 ppm. The protons adjacent to the heteroatoms (oxygen and nitrogen) will be the most downfield. Due to the conformational flexibility of the seven-membered ring and the presence of a chiral center, many of these signals are expected to be complex multiplets.

¹³C NMR:

-

Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 170-185 ppm.[10]

-

Ring Carbons: The carbons of the oxazepane ring will appear in the range of approximately 40-80 ppm. The carbons bonded to oxygen and nitrogen will be the most deshielded within this range.

The Elucidation Workflow: A Step-by-Step Approach

The following workflow illustrates the logical progression of NMR experiments to build a complete structural picture.

Caption: NMR workflow for structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and multiplicity of all signals.

-

¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing out the proton networks within the oxazepane ring.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment that shows correlations between protons and carbons that are 2 or 3 bonds away. It is used to connect the different spin systems identified in the COSY spectrum and to definitively place the carboxylic acid group by observing a correlation from the proton at C6 to the carbonyl carbon.[9][12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the relative stereochemistry and the preferred conformation of the seven-membered ring.

Defining Chirality: Stereochemical Assignment

Expertise & Experience: As 1,4-oxazepane-6-carboxylic acid possesses a stereocenter at C6, the synthesized product will be a racemic mixture of two enantiomers unless an asymmetric synthesis is employed.[3] It is crucial to separate and characterize these enantiomers.

Trustworthiness: Pharmacological activity is often enantiomer-specific. Therefore, a complete structural elucidation must include the absolute configuration.

Chiral Separation

The enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). Alternatively, a classical resolution can be performed by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), separating these diastereomers by crystallization or standard chromatography, and then liberating the individual enantiomers.[13]

Absolute Configuration Determination

Once the enantiomers are separated, the absolute configuration (R or S) can be determined. While X-ray crystallography on a single crystal of one of the enantiomers (or a diastereomeric salt) is the gold standard, other techniques can be employed:

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be determined.

-

Chiral Derivatization: Reacting the carboxylic acid with a chiral auxiliary of known configuration can sometimes allow for the determination of the absolute configuration by NMR, by observing diastereomer-specific shifts or NOEs.[13]

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most unambiguous structural information.[7][14]

Trustworthiness: This technique yields a three-dimensional model of the molecule, confirming the atom connectivity, bond lengths, bond angles, and both the relative and absolute stereochemistry (if a suitable heavy atom is present or if anomalous dispersion is used).

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the analyte by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the cold stream of an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Summary of Elucidation Strategy

The following diagram summarizes the integrated approach to the structural elucidation of 1,4-oxazepane-6-carboxylic acid.

Caption: Integrated workflow for structural analysis.

By following this rigorous, multi-technique approach, researchers can be confident in the complete and unambiguous structural assignment of 1,4-oxazepane-6-carboxylic acid, providing a solid foundation for further research and development.

References

- PubMed. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry.

- PubMed Central. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][7][15]oxazepines.

- MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

- Benchchem. (n.d.). (R)-1,4-oxazepan-6-ol.

- Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2017).

- Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Journal of Medicinal and Chemical Sciences. (2023).

- Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.

- RSC Advances. (n.d.).

- ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

- PubChemLite. (n.d.). 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3).

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- RSC Publishing. (2020).

- PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.

- RSC Publishing. (2020).

- TCI Chemicals. (n.d.).

- Chem-Station. (2025).

- ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

- PubChem. (n.d.). 1,4-Oxazepane.

- ResearchGate. (2019).

- RSC Publishing. (2020).

- ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6.

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. PubChemLite - 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization: 1,4-Oxazepane-6-carboxylic Acid

[1][2]

Executive Summary & Structural Logic

The 1,4-oxazepane-6-carboxylic acid scaffold represents a privileged medium-sized heterocycle (7-membered ring) bridging the gap between morpholines and diazepanes. Its non-planar, flexible conformation allows it to act as a unique spacer in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).

For analytical purposes, the N-Boc protected form (CAS: 1269755-58-9) is the primary reference standard. The free amino acid (zwitterionic) is difficult to characterize in organic solvents due to solubility issues and aggregation. This guide details the validation of the N-Boc derivative, providing a self-consistent protocol for purity and identity confirmation.

Core Structural Features[1][3][4]

-

Chirality: The C6 position is a stereocenter. Commercial supplies are often racemic, but enantiopure forms ((R) or (S)) are critical for biological activity.

-

Conformation: The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations, often leading to broad NMR signals at room temperature due to slow interconversion on the NMR timescale.

-

Rotamers: The N-Boc group introduces rotamers (restricted rotation around the N-C=O bond), frequently causing signal doubling or broadening in 1H and 13C NMR spectra.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the core scaffold stability.

Experimental Protocol (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

Data Interpretation

The mass spectrum of N-Boc-1,4-oxazepane-6-carboxylic acid typically does not show a strong parent ion

| Ion Species | m/z (Calculated) | m/z (Observed) | Interpretation |

| 268.12 | 268.1 | Sodium adduct (Dominant species). Confirms intact molecule. | |

| 246.13 | 246.1 | Protonated molecular ion (Often weak or absent). | |

| 190.07 | 190.1 | Loss of tert-butyl group (isobutylene). | |

| 146.08 | 146.1 | Core Scaffold Ion . Loss of Boc group (acid catalyzed in source). |

MS Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathway observed in ESI-MS, validating the presence of the Boc group and the oxazepane ring.

Figure 1: ESI-MS Fragmentation Pathway. The appearance of m/z 146.1 is the definitive signature for the 1,4-oxazepane-6-carboxylic acid core.

Infrared Spectroscopy (IR)

Objective: Identify key functional groups and assess the hydrogen bonding state of the carboxylic acid.

Experimental Protocol (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32.

Key Absorption Bands

| Frequency (cm⁻¹) | Assignment | Diagnostic Value |

| 2975 - 2850 | C-H Stretch (Aliphatic) | Presence of CH₂ groups in the ring and t-butyl methyls. |

| 3300 - 2500 | O-H Stretch (Acid) | Very broad "hump" characteristic of carboxylic acid dimers. |

| 1735 - 1705 | C=O Stretch (Acid) | Sharp, strong band. Confirms free -COOH. |

| 1690 - 1660 | C=O Stretch (Carbamate) | N-Boc carbonyl. Often overlaps with acid C=O but usually appears as a shoulder or distinct peak at lower wavenumber. |

| 1420, 1365 | C-H Bend (t-Butyl) | "Gem-dimethyl" doublet characteristic of the Boc group. |

| 1160 - 1100 | C-O-C Stretch | Ether linkage of the oxazepane ring. Critical for distinguishing from diazepanes. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. Challenge: The 7-membered ring flexibility and N-Boc rotamers cause signal broadening. Solution: Run NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d6 to coalesce rotamers for sharper peaks, or accept broadened multiplets at 25°C.

1H NMR Data (400 MHz, DMSO-d6, 25°C)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.60 | br s | 1H | -COOH | Acidic proton. Disappears with D₂O shake. |

| 3.95 - 3.80 | m | 2H | C2-H ₂ | Protons adjacent to Oxygen (deshielded). |

| 3.75 - 3.55 | m | 2H | C7-H ₂ | Protons adjacent to Oxygen (deshielded). |

| 3.50 - 3.25 | m | 4H | C3-H ₂, C5-H ₂ | Protons adjacent to Nitrogen. Broadened by Boc rotamers. |

| 2.95 - 2.85 | m | 1H | C6-H | Methine proton. Chiral center. |

| 1.40 | s | 9H | Boc (-C(CH ₃)₃) | Characteristic singlet. |

Note on Couplings:

-

The C6 proton is a quintet-like multiplet due to coupling with C5-H₂ and C7-H₂.

-

The geminal coupling of the ring methylene protons is approx. 12-14 Hz, but often obscured by overlapping multiplets.

13C NMR Data (100 MHz, DMSO-d6)

-

Carbonyls: ~174.5 (Acid C=O), ~154.0 (Boc C=O).

-

Boc: ~79.0 (Quaternary C), ~28.0 (Methyls).

-

Ring Carbons:

-

C2, C7 (Alpha to O): ~70.5, 68.2 ppm (Downfield).

-

C3, C5 (Alpha to N): ~48.5, 46.0 ppm (Broad/Split due to rotamers).

-

C6 (Methine): ~42.5 ppm.

-

Experimental Workflow & Quality Control

To ensure reproducibility in drug development, the following workflow is recommended for incoming batch verification.

Figure 2: Standardized QC workflow. Note that DMSO-d6 is preferred over CDCl3 due to the poor solubility of the free acid and the ability of DMSO to sharpen exchangeable proton signals.

References

-

Chemical Structure & Properties: PubChem. 1,4-Oxazepane-6-carboxylic acid. National Library of Medicine. Available at: [Link]

-

Synthesis & Applications: Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

-

Medicinal Chemistry Use (SSTR4 Agonists): Hebeisen, P., et al. (2016). Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists.[1] Patent WO2016075240A1. Available at:

-

Stereoselective Synthesis: Králová, P., et al. (2020).[2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35667-35678. Available at: [Link]

Sources

- 1. WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

biological activity of 1,4-Oxazepane-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane-6-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

The seven-membered heterocyclic ring system is a recurring motif in a multitude of biologically active compounds. Among these, the 1,4-oxazepane scaffold, which contains an oxygen atom at the 1-position and a nitrogen atom at the 4-position, has garnered significant interest in medicinal chemistry.[1] This structure is considered a "privileged" scaffold, as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticonvulsant, antifungal, anticancer, and anti-inflammatory properties.[1][2][3]

The incorporation of a carboxylic acid moiety, specifically at the 6-position, introduces a key functional group that can significantly influence the molecule's physicochemical properties and biological activity. The carboxylic acid can act as a hydrogen bond donor and acceptor, participate in ionic interactions with biological targets, and serve as a versatile synthetic handle for the creation of diverse libraries of derivatives such as esters and amides. The stereochemistry at this position is also crucial, as different enantiomers can exhibit distinct pharmacological profiles, making stereoselective synthesis a critical aspect of their development.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-oxazepane-6-carboxylic acid derivatives, offering insights for the design and development of novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

The construction of the 1,4-oxazepane ring is a key challenge in the synthesis of these derivatives. Several strategies have been developed, often focusing on achieving high stereoselectivity. A common approach involves the intramolecular cyclization of a linear precursor.[1] For instance, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized starting from the naturally occurring amino acid, homoserine, which is first immobilized on a polymer support.[4] This solid-phase approach allows for efficient purification and modification of the intermediates. The synthesis of aryl-fused 1,4-oxazepines, known as benzoxazepines, can be achieved through methods like the condensation of 2-aryloxyethylamines with 2-formylbenzoic acid or through tandem C-N coupling and C-H carbonylation reactions.[5][6]

The choice of synthetic route is critical as it dictates the potential for introducing diversity at various positions of the oxazepane ring, which in turn influences the biological activity.

Caption: General synthetic pathways to the 1,4-oxazepane core.

Diverse Biological Activities and Structure-Activity Relationships

Derivatives of the 1,4-oxazepane scaffold have been investigated for a wide array of therapeutic applications. The nature and position of substituents on the heterocyclic ring play a crucial role in determining their biological activity and target selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxazepine derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

For instance, certain benzo[f]benzo[7][8]imidazo[1,2-d][1][7]oxazepine derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation, with some compounds exhibiting greater potency than the standard chemotherapy drug, cisplatin.[9] Specifically, compounds designated as 9 and 10 in one study displayed significant cytotoxic activity against HeLa cervical cancer cells, with IC50 values of 0.85 µg/mL and 4.36 µg/mL, respectively.[9] Another study on 1-oxa-4-azaspironenone derivatives, which contain a related oxazepine-like core, identified compounds with potent activity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with IC50 values in the sub-micromolar range.[10]

Table 1: Cytotoxicity of Selected Oxazepine Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Benzoxazepine Derivative 9 | HeLa (Cervical) | 0.85 µg/mL | [9] |

| Benzoxazepine Derivative 10 | HeLa (Cervical) | 4.36 µg/mL | [9] |

| Cisplatin (Control) | HeLa (Cervical) | 0.13 µg/mL | [9] |

| 1-Oxa-4-azaspironenone 6d | A549 (Lung) | 0.26 µM | [10] |

| 1-Oxa-4-azaspironenone 8d | MDA-MB-231 (Breast) | 0.10 µM | [10] |

| 1-Oxa-4-azaspironenone 6b | HeLa (Cervical) | 0.18 µM | [10] |

One of the identified mechanisms of action for the anticancer effects of these compounds is the inhibition of Snail1, a key transcription factor involved in epithelial-to-mesenchymal transition (EMT).[2] EMT is a critical process in cancer metastasis, where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. By inhibiting Snail1, these oxazepine derivatives can suppress the expression of E-cadherin, a crucial cell adhesion molecule, thereby inhibiting cancer cell migration and invasion.[2]

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Perspectives

The 1,4-oxazepane-6-carboxylic acid scaffold and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and central nervous system disorders underscores their potential for therapeutic development. The carboxylic acid functionality provides a crucial anchor for both biological interactions and synthetic modifications, allowing for the fine-tuning of activity and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with diverse substituents is essential to further explore the structure-activity landscape and identify novel biological targets.

-

Mechanism of Action Studies: For compounds with potent activity, detailed mechanistic studies are required to elucidate their molecular targets and pathways of action.

-

In Vivo Efficacy and Safety: Promising lead compounds must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Stereoselective Synthesis: Given the importance of stereochemistry for biological activity, the development of efficient and scalable stereoselective synthetic routes remains a high priority. [1] By leveraging the principles of medicinal chemistry and continuing to explore the rich pharmacology of the 1,4-oxazepane scaffold, researchers are well-positioned to develop novel and effective therapeutic agents based on this privileged heterocyclic system.

References

- (R)-1,4-oxazepan-6-ol | 1022915-33-8 - Benchchem.

-

Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][8]midazo[1,2-d]o[1][7]xazepine and Benzo[f]benzoo[7][8]xazolo[3,2-d]o[1][7]xazepine Derivatives - SciELO.

- Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma - ijirset.

- Characteristic 1,4‐benzoxazepine compounds with anticancer activity.

- Structure-Activity Relationship (SAR)

- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences.

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][7]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.

- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv

- Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives | Request PDF - ResearchG

- Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach - Publish.

- Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives - Zeitschrift für N

- Synthesis and Study the Anti-Bacterial Effect of New Oxazepine Deriv

- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed.

- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing).

- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.

- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids

- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.

- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Deriv

- Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid. | Tikrit Journal of Pure Science.

- Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.

- Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-)

- (PDF)

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Public

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijirset.com [ijirset.com]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Oxazepane-6-carboxylic Acid: Mechanism of Action & Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Subject: Scaffold Pharmacology, Peptidomimetics, and GABAergic Modulators

Executive Summary: The Pharmacophore & Scaffold Identity

1,4-Oxazepane-6-carboxylic acid (CAS: 1909326-46-0) is a specialized seven-membered heterocyclic amino acid used primarily as a conformationally constrained scaffold in medicinal chemistry. Unlike linear amino acids, this molecule introduces a rigid "turn" structure into peptide backbones, serving as a critical tool for stabilizing bioactive conformations and enhancing metabolic resistance.

While often utilized as a building block (intermediate), its structural homology to

Core Mechanistic Pillars

-

Conformational Locking (Entropy Reduction): Pre-organizes pharmacophores to minimize the entropic penalty of binding to a target receptor.

-

Proteolytic Resistance: Acts as a non-natural

-amino acid mimetic, shielding adjacent peptide bonds from enzymatic cleavage. -

GABAergic Mimicry: Derivatives function as bioisosteres for GABA, targeting voltage-gated ion channels (e.g.,

subunit) or GABA_A receptors.

Structural Mechanism: Conformational Dynamics

The 1,4-oxazepane ring system forces the attached carboxylic acid and amine functionalities into specific spatial orientations. This is the primary "mechanism" by which it enhances the potency of larger drug molecules.

The Beta-Turn Mimetic Effect

In linear peptides, the backbone has high degrees of freedom (

-

Position 1 (Oxygen): Increases solubility and acts as a hydrogen bond acceptor.

-

Position 4 (Nitrogen): Serves as the attachment point for peptide elongation or pharmacophore functionalization.

-

Position 6 (Carboxylate): Mimics the C-terminus of amino acids or the acidic headgroup of neurotransmitters.

Entropy-Enthalpy Compensation

By restricting the molecule to a bioactive conformation before it binds to the receptor, the scaffold reduces the entropic cost (

-

Result: Higher affinity (

) compared to linear analogs (e.g., substituted

Biological Mechanism of Action (MoA)

While the free acid is a scaffold, its derivatives (specifically 6-amino-1,4-oxazepane-3,5-diones and related amides) exhibit direct pharmacological activity.

GABAergic Modulation (Anticonvulsant Activity)

The structural motif of 1,4-oxazepane-6-carboxylic acid aligns with the pharmacophore of Gabapentinoids .

-

Homology: The distance between the basic nitrogen (N4) and the acidic group (C6-COOH) approximates the bioactive conformation of GABA.

-

Target Interaction:

-

Primary: Allosteric modulation of the GABA_A receptor .

-

Secondary: Inhibition of voltage-gated calcium channels (

subunit), reducing excitatory neurotransmitter release (Glutamate/Substance P).

-

Protease Inhibition (Peptidomimetics)

When incorporated into peptide inhibitors (e.g., for Integrins or Metalloproteases), the scaffold prevents the "induced fit" required by proteases to cleave the bond.

-

Mechanism: The 7-membered ring imposes steric bulk that prevents the catalytic triad of serine/cysteine proteases from accessing the scissile bond.

Visualization: Signaling & Synthesis Pathways

Diagram 1: Structural Homology & Mechanism

This diagram illustrates the relationship between the scaffold and GABAergic signaling, highlighting the "Conformational Lock."

Caption: Mechanistic pathways of 1,4-oxazepane derivatives: GABA mimicry leads to neuronal inhibition, while conformational locking enhances target affinity.

Experimental Protocols

Protocol A: Synthesis of 1,4-Oxazepane-6-carboxylic Acid (Polymer-Supported)

Source: Adapted from Králová et al. (2020)

Objective: Stereoselective synthesis of the scaffold from Homoserine.

-

Resin Loading:

-

Immobilize Fmoc-L-Homoserine(TBDMS)-OH onto Wang Resin using DIC/DMAP in DMF (2 hrs, RT).

-

Validation: Kaiser test (Negative = Complete coupling).

-

-

Nosylation:

-

Deprotect Fmoc (20% Piperidine/DMF).

-

React with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in DCM.

-

-

Alkylation (Cyclization Precursor):

-

Alkylate the sulfonamide with 2-bromoacetophenone derivatives using

in DMF (Overnight).

-

-

Cyclization & Cleavage:

-

Purification:

-

Filter resin. Concentrate filtrate.

-

Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

-

Table 1: Key Physicochemical Properties

| Property | Value | Significance |

| Molecular Weight | 145.16 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP | -2.9 (Predicted) | Highly hydrophilic; requires esterification for cell permeability. |

| H-Bond Donors | 2 (COOH, NH) | Critical for receptor pocket interaction. |

| Topological Polar Surface Area | 58.6 Ų | Good oral bioavailability potential (<140 Ų). |

References

-

Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2][3][4][5] RSC Advances, 10, 36106-36113.

-

Park, H. J., et al. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants.[6] Bioorganic & Medicinal Chemistry Letters, 18(11), 3403-3407.

-

PubChem. (2025). 1,4-Oxazepane-6-carboxylic acid hydrochloride.[7] National Library of Medicine.

-

BenchChem. (2025). (R)-1,4-Oxazepan-6-ol & Derivatives: Synthetic Methodologies. BenchChem Technical Library.

Sources

- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1,4-oxazepane-6-carboxylic acid hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

The 1,4-Oxazepane Scaffold: Synthetic Evolution and Pharmacological Renaissance

The following technical guide is structured to address the specific requirements of researchers and drug development professionals, moving beyond a standard encyclopedic overview into an analysis of synthetic utility, pharmacological application, and historical evolution.

Executive Summary: The Architectural Challenge

The 1,4-oxazepane ring (a saturated seven-membered heterocycle containing oxygen at position 1 and nitrogen at position 4) represents a "privileged yet underutilized" scaffold in medicinal chemistry. Unlike its unsaturated cousins (1,4-oxazepines) or benzo-fused analogs (e.g., Loxapine), the saturated 1,4-oxazepane offers a unique three-dimensional conformational space that bridges the gap between the rigid morpholine ring and the flexible acyclic amines.

Despite its potential, the scaffold remains scarce in high-throughput screening (HTS) libraries due to historical synthetic difficulties—specifically, the entropic and enthalpic penalties associated with closing medium-sized (7-membered) rings. This guide explores the transition of 1,4-oxazepanes from obscure chemical curiosities to key pharmacophores in Dopamine D4 receptor modulation and Cysteine Protease inhibition .

Historical Genesis & The "Serratin" Mystery

Early Synthetic Efforts (1950s)

The exploration of 1,4-oxazepanes began in the mid-20th century, driven by the polymer industry's interest in cyclic monomers. Early literature, such as the work surrounding J. Am. Chem. Soc. 72, 876 (1950), focused on the cyclization of amino alcohols. These "classical" methods often required harsh dehydrating conditions (e.g., high-temperature acid catalysis), resulting in low yields and significant polymerization byproducts.

The Serratin Misassignment: A Case Study in Structural Complexity

A pivotal moment in the history of this scaffold involves the natural product Serratin , isolated from Serratia marcescens.[1][2][3]

-

The Hypothesis: For years, Serratin was believed to possess a 1,4-oxazepane-2,5-dione core.

-

The Synthetic Challenge: Chemists attempted to synthesize this core to verify the structure, but the trans-conformation preference of the amide bond and the lability of the lactone made cyclization nearly impossible using standard peptide coupling reagents.

-

The Resolution: It was only through advanced synthetic efforts (using removable protecting groups like PMB) that the 1,4-oxazepane-2,5-dione core was successfully synthesized. Spectral comparison revealed that the natural product was not an oxazepane, but rather a symmetric serratamolide analog.[1][2][3]

-

Lesson: This "failure" was a success for the field, as it forced the development of robust cyclization methodologies for 1,4-oxazepanes that are now used in drug discovery.

Medicinal Chemistry Applications

Dopamine D4 Receptor Selectivity

The most authoritative application of the saturated 1,4-oxazepane ring lies in neuropsychiatry.

-

Target: Dopamine D4 receptor (implicated in schizophrenia and cognition).[4]

-

Mechanism: 2,4-disubstituted 1,4-oxazepanes serve as bioisosteres for morpholines. The expansion to a 7-membered ring alters the vector of the substituents, allowing for high selectivity against the D2 receptor, which is crucial for minimizing extrapyramidal side effects (EPS).

-

SAR Insight: The flexibility of the oxazepane ring allows the "p-chlorobenzyl" and "aryl" moieties to adopt a specific conformation that fits the D4 hydrophobic pocket more precisely than the rigid morpholine analogs.

Cysteine Protease Inhibition (Cathepsin K)

In the hunt for osteoporosis treatments, the 1,4-oxazepane-5-one scaffold has been utilized as a conformational constraint.

-

Role: It acts as a peptidomimetic spacer. By incorporating the P1-P2 amide bond into the 7-membered ring, the inhibitor is "locked" into a bioactive conformation that binds tightly to the active site of Cathepsin K.

-

Advantage: This cyclization protects the peptide bond from metabolic cleavage, enhancing the pharmacokinetic profile compared to linear peptide inhibitors.

Synthetic Methodologies: The Make-or-Break

The synthesis of 1,4-oxazepanes has evolved from "brute force" heating to elegant catalytic cycles.

Pathway Visualization

The following diagram illustrates the two dominant synthetic strategies: the Classical Amino-Alcohol Cyclization (low diversity) vs. the Modern Ring-Closing Metathesis (RCM) (high diversity).

Figure 1: Comparison of Classical vs. Modern Synthetic Routes. The RCM pathway avoids the entropic penalties of direct dehydration.

Experimental Protocol: RCM-Mediated Synthesis

Objective: Synthesis of a chiral 1,4-oxazepane-5-one derivative using Ring-Closing Metathesis (RCM). This protocol is adapted from modern methodologies (e.g., J. Org. Chem. 2017) ensuring high enantiopurity.

Materials

-

Substrate:

-Allyl- -

Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) (degassed)

-

Additive: Titanium isopropoxide (optional, to prevent chelation)

Protocol Steps

-

Preparation: Dissolve the diene precursor in anhydrous DCM to achieve a dilute concentration (0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Degassing: Bubble Argon through the solution for 15 minutes. Oxygen poisons the Ruthenium carbene species.

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow.

-

Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor by TLC (disappearance of the diene).[5]

-

Quenching: Cool to room temperature. Add ethyl vinyl ether (50 eq) and stir for 30 minutes. Mechanism: This deactivates the Ru-catalyst by forming a stable Fischer carbene.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–85%

Validation:

Quantitative Data Summary

| Feature | 1,4-Oxazepane (Saturated) | 1,4-Oxazepine (Unsaturated) | Morpholine (6-membered) |

| Conformation | Flexible Twist-Chair | Rigid Planar/Boat | Rigid Chair |

| Lipophilicity (LogP) | Moderate (~0.2) | Higher | Low |